molecular formula C11H9NO2 B011028 2-Hydroxy-8-methylquinoline-3-carbaldehyde CAS No. 101382-54-1

2-Hydroxy-8-methylquinoline-3-carbaldehyde

Cat. No. B011028
M. Wt: 187.19 g/mol
InChI Key: XCBIQEWBCTWEPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives involves various strategies, including the semicarbazone formation of 8-hydroxyquinoline-2-carbaldehyde which serves as an effective ligand for the coordination of rare-earth(III) ions (Albrecht, Fröhlich, & Osetska, 2005). Other methods involve reactions with cyclic active methylene compounds to obtain exocyclic enone systems, leading to diverse quinoline derivatives (Ismail, Mohamed, & Abass, 1997).

Molecular Structure Analysis

Molecular structure analyses have revealed complex coordination modes for 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives. For example, the semicarbazone derivative can coordinate in both its deprotonated and protonated forms, accommodating different coordination spheres for rare-earth metal ions (Albrecht et al., 2005). Additionally, hydrogen bonding and stacking interactions play a crucial role in the self-association of metal–organic systems, as demonstrated in nickel(II) complexes (Petkova et al., 2001).

Chemical Reactions and Properties

2-Hydroxy-8-methylquinoline-3-carbaldehyde and its derivatives undergo various chemical reactions, including prototropic tautomerization and reactions with metal ions to form chelates. These reactions have been studied using techniques such as NMR spectroscopy, photostationary, and time-resolved UV-vis spectroscopy (Vetokhina et al., 2013).

Physical Properties Analysis

The physical properties of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives are influenced by their molecular structures. X-ray diffraction studies have provided insights into their complex structures and coordination behaviors (Albrecht et al., 2005; Petkova et al., 2001).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity towards metal ions, highlight their potential as ligands in the formation of metal complexes. The coordination chemistry of these derivatives showcases their applicability in synthesizing novel coordination compounds with potential applications in various fields (Albrecht et al., 2005).

Scientific Research Applications

  • Ligand Coordination for Rare-Earth Metal Ions : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde is an effective tetradentate ligand for the coordination of rare-earth metal(III) ions (Albrecht et al., 2005).

  • Self-Assembly Metal-Organic Systems : 8-Hydroxyquinoline-2-carbaldehyde-N-methylnitrone forms a self-assembly metal-organic system with enantioselective dimerization and chiral dimeric ensemble (Petkova et al., 2001).

  • Synthesis of Biologically Important Compounds : Chemistry involving 2-chloroquinoline-3-carbaldehyde has led to the synthesis of compounds important for organic and medicinal chemistry (Abdel-Wahab & Khidre, 2012).

  • Advances in Synthetic Applications : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde have improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).

  • Fluorescent Chemosensor for Mg2+ Detection : 8-Hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone shows potential as a sensitive and selective fluorescent chemosensor for Mg2+ (Jin et al., 2013).

  • Analgesic Activity : Compounds derived from 2-chloroquinoline-3-carbaldehyde and 2-Chloro-4-methylquinoline-3-carbaldehyde exhibit significant analgesic activity (Kidwai & Negi, 1997).

  • Selective Detection of Aluminum Ions : 8-Hydroxyquinoline carbaldehyde Schiff-base is an effective sensor for aluminum ions in weak acid aqueous mediums (Jiang et al., 2011).

  • Diverse Structural Coordination Properties : Copper(II) complexes with 8-hydroxyquinoline-2-carbaldehyde-N-methylnitrone show promising coordination properties (Petkova et al., 2001).

  • Optically Driven Molecular Switches : Photoinduced hydrogen-atom transfer in 7-hydroxy-4-methylquinoline-8-carbaldehyde monomers can be used for molecular switching applications (Lapinski et al., 2009).

  • Synthesis of Quinoline Derivatives : Synthesis of 3-pyrazolinylquinoline derivatives by reacting 1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carbaldehyde with various compounds (Ismail et al., 1997).

Safety And Hazards

For safety considerations, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical compounds with appropriate precautions, including protective gear and proper ventilation.

properties

IUPAC Name

8-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBIQEWBCTWEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354996
Record name 2-hydroxy-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-8-methylquinoline-3-carbaldehyde

CAS RN

101382-54-1
Record name 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101382-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-8-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-8-methyl-3-quinoline carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Pramod - 2011 - search.proquest.com
… The compound (I) is treated with 4M hydrochloric acid, refluxed it for 2hrs resulted into 2-Hydroxy-8-methylquinoline-3-carbaldehyde (II). Equimolar concentration of compound (II) is …
Number of citations: 0 search.proquest.com

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